N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino and morpholino groups at the 4- and 6-positions, respectively. The 2-position is functionalized with a methylacetamide linker bearing a 1,2,4-triazole moiety.
Synthetic routes for analogous triazine derivatives often involve nucleophilic substitution reactions. For example, morpholino groups are typically introduced via refluxing with morpholine in the presence of a base (e.g., Na₂CO₃) in water/dioxane mixtures, as described in Method A of .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N9O2/c1-21(2)13-18-11(7-16-12(24)8-23-10-15-9-17-23)19-14(20-13)22-3-5-25-6-4-22/h9-10H,3-8H2,1-2H3,(H,16,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKPDEHHDCAJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The compound is synthesized by sequential coupling reactions involving 1,3,5-triazine, morpholine, and triazole derivatives. This multistep synthesis often involves:
Nucleophilic substitution reactions with appropriate base catalysts under controlled temperatures.
Coupling reactions using reagents like carbodiimides.
Industrial production methods: Industrially, the synthesis employs large-scale batch reactors with rigorous control of temperature, pH, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation at the morpholine ring, often using oxidants like m-chloroperbenzoic acid.
Reduction: Reduction can occur at the triazine core using reducing agents such as sodium borohydride.
Substitution: Substitution reactions are prominent, particularly at the 1,3,5-triazine ring, under the influence of nucleophiles.
Common reagents and conditions: Reagents often include strong bases like sodium hydride for deprotonation and electrophilic halides for substitution. Conditions vary from mild to highly reactive environments, tailored for specific reactions.
Major products formed:
Scientific Research Applications
Research indicates that N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may exhibit significant biological activities:
1. Anticancer Properties
Similar compounds have demonstrated anticancer activity by inhibiting tumor cell proliferation. The presence of the morpholino group is associated with enhanced binding to biological targets involved in cancer progression.
2. Enzyme Inhibition
The compound may inhibit enzymes such as carbonic anhydrase and cyclooxygenase (COX), which are crucial for various physiological processes. Inhibitors of COX have been studied for their anti-inflammatory properties and potential in treating conditions like arthritis .
3. Antimicrobial Activity
Compounds with similar structural motifs have shown antimicrobial properties against various pathogens. The triazole moiety is known for its ability to interact with biological membranes and inhibit microbial growth .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Triazine Core : Starting with cyanuric chloride reacted with dimethylamine and morpholine under controlled conditions.
- Substitution Reaction : The intermediate undergoes nucleophilic substitution with a triazole derivative to yield the final compound.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Anticancer Activity
A study demonstrated that derivatives of morpholine exhibited significant inhibition of cancer cell lines through targeted interaction with specific receptors involved in cell proliferation .
Study 2: Enzyme Interaction
Research indicated that triazine-based compounds could effectively inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in physiological systems .
Study 3: Antimicrobial Efficacy
Investigations into related triazole compounds revealed their effectiveness against various bacterial strains, suggesting similar potential for the compound .
Mechanism of Action
Effects: The compound exerts its effects by interacting with molecular targets, often enzymes or receptors, altering their function.
Molecular targets and pathways: It can inhibit enzyme activity by binding to active sites, disrupting normal metabolic pathways, and leading to varied biological outcomes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s dimethylamino group may enhance solubility compared to bis-morpholino derivatives (e.g., Compound 21), which exhibit higher molecular weights (~600 Da) that could limit bioavailability .
Synthetic Efficiency: Bis-morpholino derivatives achieve high yields (e.g., 92% for Compound 21) via urea coupling , whereas thioether-linked analogues () require multi-step protocols with unstated yields, suggesting greater complexity. The target compound’s synthesis likely aligns with Method A (), though optimization may be needed for scalability.
Functional Group Diversity: The 1,2,4-triazole in the target compound contrasts with the 1,2,3-benzotriazole in ’s 540498-18-6. Triazoles are known for metal-binding properties, which could influence applications in catalysis or chelation therapy .
Biological Activity
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that combines a triazine core with various functional groups, which may confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound features several notable structural elements:
- Triazine Core : Known for its role in various pharmaceutical applications.
- Dimethylamino Group : Enhances solubility and potential receptor interactions.
- Morpholino Group : Contributes to the compound's biological activity through modulation of receptor binding.
- Triazole Moiety : Associated with a wide range of biological activities.
The molecular formula for this compound is with a molecular weight of approximately 304.36 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- G-protein Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to act as antagonists at GPCRs involved in inflammatory pathways.
- Enzyme Interaction : The triazole ring may engage in hydrogen bonding and electrostatic interactions with various enzymes or receptors, altering their function and potentially leading to therapeutic effects.
- Antimicrobial Activity : Triazole derivatives are known for their antibacterial and antifungal properties .
Biological Activities
Research indicates that compounds structurally related to this compound exhibit several biological activities:
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Answer:
The synthesis involves multi-step reactions, with key steps including:
- Condensation reactions : Morpholine is introduced via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ as a base in aprotic solvents like DMF or acetonitrile) .
- Amide coupling : Use coupling agents like EDCI/HOBt for acetamide formation, ensuring stoichiometric control to minimize by-products .
- Solvent and temperature : Reflux in ethanol or THF (60–80°C) is common, with reaction times ranging from 12–24 hours .
Critical parameters : Monitor pH for morpholine incorporation and use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic: How can structural characterization be reliably performed for this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino at C4, morpholino at C6) and acetamide linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Validation : Cross-reference spectral data with analogous triazine-triazole hybrids .
Basic: What are the reactive functional groups, and how do they influence derivatization?
Answer:
- Triazine core : Susceptible to nucleophilic substitution at C2 and C4; morpholino and dimethylamino groups act as electron donors, modulating reactivity .
- Triazole ring : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
- Acetamide linker : Hydrolyzes under strong acidic/basic conditions; use mild reagents (e.g., LiOH/THF/H₂O) for modifications .
Advanced: How can computational methods accelerate reaction design and mechanistic studies?
Answer:
- Quantum chemical calculations : Use DFT (e.g., Gaussian or ORCA) to model transition states and optimize reaction pathways (e.g., morpholine substitution kinetics) .
- Machine learning (ML) : Train models on existing triazine synthesis datasets to predict optimal solvents/catalysts .
- In silico screening : Dock the compound into target proteins (e.g., kinases) to prioritize biological assays .
Advanced: How should researchers resolve contradictions in biological activity data?
Answer:
- Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple replicates to confirm potency trends .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests (e.g., MTT assay) .
- Control experiments : Test metabolites or degradation products to rule off-target effects .
Advanced: What strategies are effective for elucidating the mechanism of action?
Answer:
- Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to suspected targets (e.g., fungal CYP51 for antifungal activity) .
- Kinetic studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding .
- Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target specificity .
Advanced: How can experimental design improve structure-activity relationship (SAR) studies?
Answer:
- Factorial design : Vary substituents (e.g., triazole vs. imidazole) and measure effects on activity using a 2³ factorial matrix .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
- High-throughput screening (HTS) : Use automated platforms to test 100+ analogs in parallel .
Advanced: What advanced spectral techniques address complex structural ambiguities?
Answer:
- 2D NMR : HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., triazine and triazole protons) .
- X-ray crystallography : Determine absolute configuration and confirm hydrogen-bonding networks .
- Dynamic NMR : Study conformational flexibility of the morpholino group under variable temperatures .
Advanced: How can low yields or impurities in synthesis be systematically troubleshooted?
Answer:
- By-product analysis : Use LC-MS to identify intermediates (e.g., unreacted chloro-triazine) and adjust stoichiometry .
- Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or employ recrystallization (DCM/hexane) .
- Catalyst screening : Test alternatives like Pd/C or Ni catalysts for challenging coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
